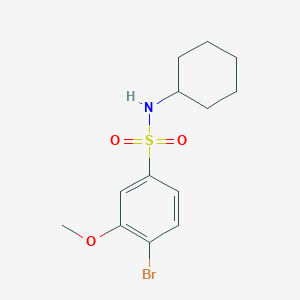![molecular formula C19H21ClN2O2 B5770212 N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5770212.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide, also known as CPCA, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that plays an essential role in the regulation of neurotransmitter release and synaptic plasticity in the brain.
Mecanismo De Acción
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide acts as a selective antagonist of the dopamine D1 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. The dopamine D1 receptor is a G protein-coupled receptor that activates the cyclic AMP (cAMP) signaling pathway upon binding to dopamine. This signaling pathway plays an essential role in the regulation of neurotransmitter release and synaptic plasticity in the brain. By blocking the activation of the dopamine D1 receptor, this compound can modulate these physiological processes and provide insights into the role of the dopamine D1 receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the brain, including motor function, cognition, and reward-related behaviors. For example, this compound has been shown to impair motor function in rodents by blocking the activation of the dopamine D1 receptor in the striatum. This compound has also been shown to impair learning and memory in rodents by blocking the activation of the dopamine D1 receptor in the hippocampus. Additionally, this compound has been shown to attenuate the rewarding effects of drugs of abuse by blocking the activation of the dopamine D1 receptor in the nucleus accumbens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide in lab experiments is its high selectivity for the dopamine D1 receptor. This selectivity allows researchers to study the specific role of the dopamine D1 receptor in various physiological and pathological conditions without affecting other signaling pathways. Additionally, this compound has a high potency, which allows researchers to use lower concentrations of the compound in experiments. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent administration of the compound in experiments.
Direcciones Futuras
There are several future directions for the use of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide in scientific research. One direction is to investigate the role of the dopamine D1 receptor in the regulation of other physiological processes, such as sleep and appetite. Another direction is to study the potential therapeutic applications of this compound in the treatment of psychiatric disorders such as schizophrenia and addiction. Additionally, researchers can explore the structure-activity relationship of this compound and develop more potent and selective compounds for the dopamine D1 receptor.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide involves the reaction of 3-chloro-4-(1-piperidinyl)aniline with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography using a silica gel stationary phase and an eluent solvent such as ethyl acetate.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide has been widely used in scientific research as a tool to study the dopamine D1 receptor and its role in various physiological and pathological processes. For example, this compound has been used to investigate the role of the dopamine D1 receptor in the regulation of motor function, cognition, and reward-related behaviors. This compound has also been used to study the role of the dopamine D1 receptor in the pathophysiology of psychiatric disorders such as schizophrenia and addiction.
Propiedades
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-13-15(9-10-18(17)22-11-5-2-6-12-22)21-19(23)14-24-16-7-3-1-4-8-16/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAYTKWYIHDGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-tetrazole](/img/structure/B5770135.png)


![N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5770150.png)
![2,4-dimethoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5770156.png)
![isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5770162.png)


![3-(4-chloro-1H-pyrazol-1-yl)-N'-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}propanohydrazide](/img/structure/B5770195.png)

![2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone](/img/structure/B5770216.png)


![2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5770237.png)